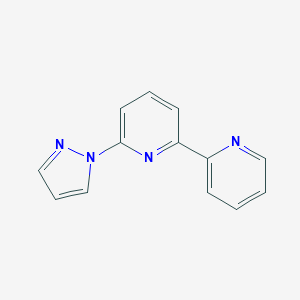

6-(1H-pyrazol-1-yl)-2,2'-bipyridine

Übersicht

Beschreibung

6-(1H-Pyrazol-1-yl)-2,2'-bipyridine (hereafter referred to as bpy-pz) is a tridentate ligand featuring a bipyridine backbone modified with a pyrazole substituent at the 6-position. This structural motif enhances its coordination versatility, particularly in transition metal complexes. The ligand’s tridentate nature allows for stable chelation with metals like cobalt (III/II), forming complexes widely employed in dye-sensitized solar cells (DSSCs) as redox shuttles . Its synthesis involves Negishi cross-coupling reactions, as detailed in , yielding derivatives critical for tuning electronic properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-pyrazol-1-yl)-2,2’-bipyridine typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method includes the reaction of 2,2’-bipyridine with 1H-pyrazole in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to ensure optimal yield .

Industrial Production Methods

Industrial production of 6-(1H-pyrazol-1-yl)-2,2’-bipyridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity and yield .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution

The most common synthetic route involves substituting halogens on bipyridine with pyrazole under basic conditions. Two optimized protocols demonstrate this:

| Starting Material | Base | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| 6-Fluoro-2,2'-bipyridine | Sodium tert-butoxide | DMSO | 100°C (24 h) | 87% | |

| 6-Chloro-2,2'-bipyridine | Potassium tert-butoxide | DMSO | 140°C (14 h) | 39% |

The higher yield with 6-fluoro-2,2'-bipyridine highlights the superior leaving-group ability of fluorine under these conditions .

Coordination Chemistry

The compound acts as a polydentate ligand, forming stable complexes with transition metals. Key applications include:

Metal Complexation

-

Copper(I) complexes : Used in asymmetric allylic oxidations and cyclopropanations, achieving enantioselectivities up to 82% ee .

-

Ruthenium complexes : Explored for catalytic applications due to redox-active properties .

Representative Reactions:

| Metal | Application | Key Outcome | Source |

|---|---|---|---|

| Cu(I) | Allylic oxidation of cyclic olefins | High reaction rates (30 min at RT) | |

| Ru(II) | Homocoupling catalysis | Efficient synthesis of symmetrical ligands |

Cross-Coupling Reactions

The bipyridine framework participates in palladium-catalyzed cross-couplings:

Suzuki-Miyaura Coupling

-

Reacts with aryl boronic acids to form extended π-conjugated systems.

Homocoupling

-

Oxidative homocoupling using Cu(I) catalysts yields symmetrical 6,6’-di(pyrazolyl)-2,2’-bipyridine derivatives .

Electrophilic Substitution

The electron-rich pyrazole ring directs electrophiles to specific positions:

| Reaction | Reagents | Position Modified | Product Utility |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Pyrazole C4 | Precursor for energetic materials |

| Halogenation | Cl₂/FeCl₃ | Pyridine C4/C5 | Functionalization for catalysis |

Oxidation

Reduction

Comparative Reactivity

This compound exhibits distinct behavior compared to analogs:

This compound’s bifunctional nature (Lewis basic pyridine + π-acidic pyrazole) enables its use in catalysis, materials science, and medicinal chemistry. Further studies are needed to explore its full potential in asymmetric synthesis and photophysical applications.

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry

One of the primary applications of 6-(1H-pyrazol-1-yl)-2,2'-bipyridine lies in its role as a ligand in coordination chemistry. Ligands are molecules that can donate electron pairs to a metal center, forming coordination complexes.

Metal Complexes Formation

The compound has been used to form complexes with various transition metals, including iron and copper. These complexes exhibit interesting electronic properties and can undergo spin-crossover phenomena, where the spin state of the metal changes in response to external stimuli such as temperature or pressure . Such properties make these complexes suitable for applications in molecular electronics and spintronic devices.

| Metal | Complex Type | Spin State | Application |

|---|---|---|---|

| Iron | Supramolecular | Spin-crossover | Molecular electronics |

| Copper | Coordination | Variable | Catalysis |

Medicinal Chemistry

In medicinal chemistry, this compound derivatives have shown potential as therapeutic agents due to their biological activity.

Research indicates that pyrazole derivatives possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of the bipyridine moiety enhances these activities by improving binding affinity to biological targets .

Case Studies

- Antimicrobial Activity : Studies have demonstrated that compounds containing the pyrazole-bipyridine framework exhibit significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines, showing promising results that warrant further investigation into their mechanisms of action .

Materials Science

In materials science, this compound has been explored for its potential use in developing advanced materials.

Fluorescent Materials

The compound can serve as a precursor for synthesizing fluorescent materials due to its ability to form stable complexes with metal ions that exhibit luminescent properties. This makes it suitable for applications in sensors and imaging technologies .

Polymeric Applications

Research into polymeric materials incorporating pyrazole derivatives suggests potential uses in drug delivery systems and as components in organic light-emitting diodes (OLEDs), where their electronic properties can be exploited for enhanced performance .

Wirkmechanismus

The mechanism of action of 6-(1H-pyrazol-1-yl)-2,2’-bipyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, influencing biological pathways and processes. The compound’s pyrazole and bipyridine moieties allow it to bind to metal centers, facilitating electron transfer and catalytic reactions .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Properties

Ligand Denticity and Coordination Modes

- bpy-pz : Tridentate (N^N^N coordination via bipyridine and pyrazole nitrogens), enabling robust metal-ligand interactions. This reduces internal energy losses in DSSCs compared to bidentate ligands .

- 2,2'-Bipyridine (bpy): Bidentate (N^N coordination), forming less stable complexes. For example, [Co(bpy)₃]³⁺/²⁺ exhibits lower redox potentials (e.g., ~0.34 V vs NHE) than bpy-pz-based complexes .

Substituent Effects

- Pyrazole vs. Pyrrole: Pyrrole-based ligands (e.g., 6-(pyrrol-2-yl)-2,2'-bipyridine) feature a five-membered aromatic ring with one nitrogen, differing from pyrazole’s two adjacent nitrogens.

- Oxazole-Substituted Bipyridine : The oxazole group (e.g., 6-[(4R)-4,5-dihydro-4-phenyl-2-oxazolyl]-2,2'-bipyridine) introduces a chiral center and oxygen atom, altering solubility and metal-binding selectivity compared to bpy-pz .

Redox and Photovoltaic Performance

Table 1: Key Properties of Cobalt Complexes with Bipyridine-Derived Ligands

Stability and Energy Loss

- bpy-pz complexes exhibit superior stability due to tridentate coordination, minimizing ligand dissociation during redox cycling. This contrasts with bidentate bpy , which requires three ligands for octahedral coordination, increasing entropic losses .

- Energy losses in DSSCs using bpy-pz are reduced by 20–30% compared to bpy , attributed to faster dye regeneration kinetics .

DSSC Performance

- bpy-pz -based cobalt shuttles achieve photovoltages ($ V{\text{OC}} $) exceeding 1.0 V in aqueous DSSCs, outperforming bpy ($ V{\text{OC}} $ ~0.7 V) . The higher $ E_{\text{redox}} $ (0.86 V vs NHE) minimizes recombination losses .

- In non-aqueous systems, bpy-pz complexes maintain stability at elevated temperatures (80°C), a critical advantage over ppy derivatives, which degrade under similar conditions .

Biologische Aktivität

6-(1H-pyrazol-1-yl)-2,2'-bipyridine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound this compound consists of a bipyridine core substituted with a pyrazole group. The synthesis typically involves the reaction of 2,2'-bipyridine derivatives with pyrazole-containing reagents. Various synthetic pathways have been explored to optimize yield and purity, including the use of transition metal catalysts.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has shown efficacy against several cancer cell lines, demonstrating significant cytotoxic effects. For instance:

- Cell Lines Tested : The compound exhibited activity against MCF7 (breast cancer), NCI-H460 (lung cancer), and HepG2 (liver cancer) cell lines.

- IC50 Values : The compound's IC50 values ranged from 0.08 µM to 42.30 µM across different studies, indicating potent activity against specific cancer types .

The biological mechanisms underlying the anticancer effects of this compound are multifaceted:

- Inhibition of Kinases : It has been reported to inhibit various kinases involved in cancer progression, including Aurora A/B kinases and CDK2, which play crucial roles in cell cycle regulation .

- Induction of Apoptosis : The compound promotes apoptotic pathways in cancer cells, leading to reduced cell viability and tumor growth .

Other Biological Activities

In addition to its anticancer properties, this compound exhibits:

- Anti-inflammatory Effects : Studies indicate that this compound can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, suggesting potential use in treating inflammatory conditions .

- Antioxidant Activity : Its ability to scavenge free radicals contributes to its protective effects against oxidative stress-related diseases .

Case Studies and Research Findings

A selection of case studies illustrates the compound's efficacy:

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Hwang et al. (2023) | HER2-positive gastric cancer | 0.08 | Inhibition of ELF3-MED23 interaction |

| Malinka et al. (2020) | MCF7 | 3.79 | COX-2 inhibition |

| Insuasty et al. (2024) | NCI-H460 | 12.50 | Induction of apoptosis |

These findings underscore the compound's versatility as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-(1H-pyrazol-1-yl)-2,2'-bipyridine, and what are their respective yields and challenges?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. For example, reacting 6-chloro-2,2'-bipyridine with 1H-pyrazole in the presence of a Pd catalyst (e.g., Pd(PPh₃)₄) under inert conditions yields the target ligand. Challenges include regioselectivity control and byproduct formation due to competing reactions. A related synthesis for 2,6-di(1H-pyrazol-1-yl)pyridine achieved 60–75% yields after purification by column chromatography, as described in .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

- Methodological Answer :

- 1H/13C NMR : Pyrazole protons appear as singlets (δ 7.5–8.5 ppm), while bipyridine protons exhibit splitting due to conjugation.

- IR Spectroscopy : Stretching vibrations for C-N (1250–1350 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) confirm functional groups.

- X-ray Crystallography : Resolves structural ambiguities (e.g., substituent positions), as demonstrated for a pyrazole-pyridine derivative in , which used single-crystal diffraction to confirm bond lengths and angles .

Advanced Research Questions

Q. How can researchers optimize the ligand-to-metal stoichiometry when forming coordination complexes with this compound?

- Methodological Answer :

- Job’s Plot or Molar Ratio Method : UV-Vis titration monitors absorbance changes to identify optimal ligand-metal ratios (e.g., 1:1 or 2:1).

- ESI-MS and Elemental Analysis : Validate stoichiometry by comparing experimental vs. theoretical mass/percentage compositions. A pyrazole derivative in used these techniques to confirm complex formation .

Q. What strategies resolve contradictory NMR data arising from tautomeric equilibria in this compound derivatives?

- Methodological Answer :

- Variable-Temperature NMR : Low temperatures (e.g., –40°C) slow tautomerization, resolving split peaks into distinct signals.

- DFT Calculations : Predict dominant tautomers, validated by X-ray data (e.g., ’s crystallographic analysis of a pyrazole-pyridine structure) .

- Dynamic NMR Simulations : Model exchange rates to quantify tautomer populations, as applied to pyrazole derivatives in .

Q. How does the electronic structure of this compound influence its coordination behavior with transition metals?

- Methodological Answer :

- Electron-Donor Analysis : Pyrazole’s N1 and bipyridine’s N atoms act as Lewis bases. DFT studies (e.g., ) show pyrazole’s lone pairs enhance metal-binding affinity.

- Spectrochemical Series : UV-Vis and cyclic voltammetry compare ligand field strengths. For example, ’s structural data correlates bond lengths with metal-ligand stability .

Q. How to design a metal-organic framework (MOF) using this compound as a linker?

- Methodological Answer :

- Linker Functionalization : Introduce carboxylate or hydroxyl groups (e.g., ’s bipyridine-dicarboxylic acid derivatives) to enhance MOF stability .

- Topology Validation : Powder XRD and gas adsorption isotherms confirm framework porosity. Pair with TEM to visualize lattice arrangements.

Q. Data Contradiction and Resolution

Q. How to address conflicting crystallographic data regarding the binding mode of this compound in metal complexes?

- Methodological Answer :

- High-Resolution XRD : Re-examine crystal quality and refine data (e.g., ’s R-factor analysis).

- Complementary Techniques : Pair XRD with EXAFS to probe local metal coordination environments.

Eigenschaften

IUPAC Name |

2-pyrazol-1-yl-6-pyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4/c1-2-8-14-11(5-1)12-6-3-7-13(16-12)17-10-4-9-15-17/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIMBMAKZWNNQGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=CC=C2)N3C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.